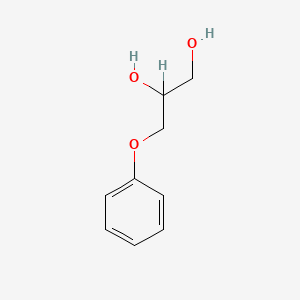

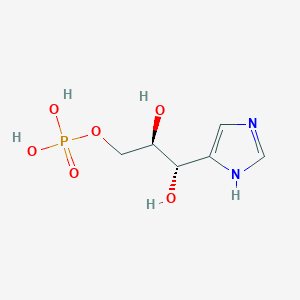

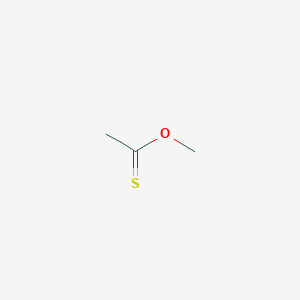

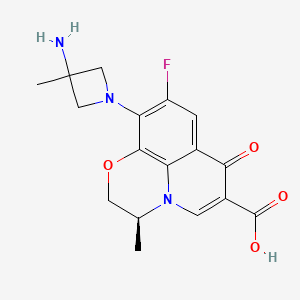

![molecular formula C19H22O3 B1222185 Ácido 2-metil-2-[4-(2-fenilpropan-2-il)fenoxi]propanoico CAS No. 2012-73-9](/img/structure/B1222185.png)

Ácido 2-metil-2-[4-(2-fenilpropan-2-il)fenoxi]propanoico

Descripción general

Descripción

2-Methyl-2-[4-(2-phenylpropan-2-yl)phenoxy]propanoic acid, also known as 2-Methyl-2-[4-(2-phenylpropan-2-yl)phenoxy]propanoic acid, is a useful research compound. Its molecular formula is C19H22O3 and its molecular weight is 298.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Methyl-2-[4-(2-phenylpropan-2-yl)phenoxy]propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-2-[4-(2-phenylpropan-2-yl)phenoxy]propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Aplicaciones farmacéuticas

Este compuesto se ha utilizado en la síntesis de varios productos farmacéuticos . Por ejemplo, los derivados de la propargilamina, como la pargilina, la rasagilina y la selegilina, se utilizan contra trastornos neurodegenerativos como las enfermedades de Parkinson y Alzheimer . La pargilina actúa como un fármaco inhibidor selectivo irreversible de la MAO-B, que también se utiliza para tratar la diabetes tipo 1 y las complicaciones cardiovasculares asociadas con ella .

Tratamiento del cáncer

Se ha encontrado que la pargilina tiene propiedades inhibitorias contra la reductasa de prolina-5-carboxilato-1 (PYCR1), lo que la hace útil para el tratamiento del cáncer . Cuando se usó junto con el agente quimioterapéutico camptotecina, se encontró que la pargilina mejoraba la inhibición de LSD-1 y resultó en una senescencia inducida e inhibición del crecimiento de las células cancerosas .

Actividad antioxidante

Se han sintetizado y evaluado algunos derivados de este compuesto para determinar su actividad antioxidante . Se probaron utilizando cuatro métodos diferentes, como la eliminación de peróxido de hidrógeno, la eliminación de óxido nítrico, DPPH y el ensayo FRAP .

Síntesis de Poli(ácido 2-acrilamido-2-metilpropano sulfónico)

Este compuesto se ha utilizado en la síntesis de Poli(ácido 2-acrilamido-2-metilpropano sulfónico) . Los autores informaron conversiones muy bajas (menos del 15%), aunque el uso de ácido ascórbico como agente reductor mejoró la velocidad de reacción .

Síntesis de agonista triple de PPARα, -γ y -δ

El diseño y la síntesis del agonista triple de PPARα, -γ y -δ implicó el uso de este compuesto . Estos agonistas tienen posibles aplicaciones terapéuticas en el tratamiento de trastornos metabólicos .

Síntesis sin disolvente de propargilaminas

Este compuesto se ha utilizado en la síntesis sin disolvente de propargilaminas . Las propargilaminas son una clase de compuestos con muchas propiedades farmacéuticas y biológicas .

Mecanismo De Acción

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 2-Methyl-2-[4-(2-phenylpropan-2-yl)phenoxy]propanoic acid are not well-studied. The compound’s bioavailability, half-life, and clearance rate remain to be determined. The compound has a molecular weight of 29837600 , a density of 1.101g/cm3 , and a boiling point of 430.7ºC at 760mmHg , which may influence its pharmacokinetic properties.

Análisis Bioquímico

Biochemical Properties

2-Methyl-2-[4-(2-phenylpropan-2-yl)phenoxy]propanoic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, which can lead to changes in metabolic flux and metabolite levels .

Cellular Effects

The effects of 2-Methyl-2-[4-(2-phenylpropan-2-yl)phenoxy]propanoic acid on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic processes, leading to changes in cellular behavior and function .

Molecular Mechanism

At the molecular level, 2-Methyl-2-[4-(2-phenylpropan-2-yl)phenoxy]propanoic acid exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Methyl-2-[4-(2-phenylpropan-2-yl)phenoxy]propanoic acid can change over time. Its stability and degradation are important factors to consider. Over time, the compound may degrade, leading to a decrease in its effectiveness. Long-term studies have shown that it can have lasting effects on cellular function, which may be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 2-Methyl-2-[4-(2-phenylpropan-2-yl)phenoxy]propanoic acid vary with different dosages in animal models. At lower doses, it may have beneficial effects, while at higher doses, it could exhibit toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

2-Methyl-2-[4-(2-phenylpropan-2-yl)phenoxy]propanoic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. These interactions can affect metabolic flux and the levels of various metabolites, thereby influencing overall metabolic processes .

Transport and Distribution

Within cells and tissues, 2-Methyl-2-[4-(2-phenylpropan-2-yl)phenoxy]propanoic acid is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. These interactions can affect its localization and accumulation within different cellular compartments .

Subcellular Localization

The subcellular localization of 2-Methyl-2-[4-(2-phenylpropan-2-yl)phenoxy]propanoic acid is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence its interactions with other biomolecules and its overall biochemical effects .

Propiedades

IUPAC Name |

2-methyl-2-[4-(2-phenylpropan-2-yl)phenoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O3/c1-18(2,14-8-6-5-7-9-14)15-10-12-16(13-11-15)22-19(3,4)17(20)21/h5-13H,1-4H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGQNICQOOANLCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OC(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90173939 | |

| Record name | Ici 53072 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90173939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2012-73-9 | |

| Record name | Ici 53072 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002012739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ici 53072 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90173939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.